molecular formula C18H21NO2 B291360 N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

Katalognummer: B291360
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: YAVYSEFYLXUBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a phenylbutanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Eigenschaften

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide

InChI

InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20)

InChI-Schlüssel

YAVYSEFYLXUBLR-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Kanonische SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide typically involves the reaction of 4-methoxybenzylamine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxybenzyl)acetamide
  • N-(4-methoxybenzyl)thiosemicarbazide
  • N-(4-methoxybenzyl)-1H-pyrazol-5-amine

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.